2-[(4-Chlorobenzyl)thio]propanoic acid
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Overview
Description
N-Tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid: It is effective in maintaining the pH of solutions within the range of 7.7 to 9.1, making it suitable for various experimental conditions . TAPS is known for its high water solubility, stability, and low absorbance in the ultraviolet-visible light spectrum .
Preparation Methods
Synthetic Routes and Reaction Conditions: TAPS can be synthesized through the reaction of 3-chloropropanesulfonic acid with tris(hydroxymethyl)aminomethane . The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, TAPS is produced in large quantities using similar synthetic routes but optimized for scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: TAPS undergoes various chemical reactions, including:
Oxidation: TAPS can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions involving TAPS are less common but can occur under strong reducing conditions.
Substitution: TAPS can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Strong reducing agents such as can be used.
Substitution: Bases like sodium hydroxide or potassium hydroxide are often employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced forms of TAPS, though less common.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
TAPS is extensively used in scientific research due to its buffering capacity and stability. Some key applications include:
Chemistry: Used as a buffer in various chemical reactions and analytical techniques.
Biology: Employed in cell culture media and enzyme assays to maintain pH stability.
Medicine: Utilized in diagnostic assays and pharmaceutical formulations.
Industry: Applied in the production of biochemical reagents and as a stabilizer in various industrial processes .
Mechanism of Action
TAPS is often compared with other zwitterionic buffers such as:
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- MOPS (3-(N-morpholino)propanesulfonic acid)
- MES (2-(N-morpholino)ethanesulfonic acid)
Uniqueness of TAPS:
- pH Range: TAPS is effective in a pH range of 7.7 to 9.1, which is slightly different from other buffers.
- Stability: TAPS is highly stable and does not absorb significantly in the UV-visible spectrum, making it suitable for spectrophotometric assays .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c1-7(10(12)13)14-6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWCLBBXUZVJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SCC1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399859 |
Source
|
Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122305-66-2 |
Source
|
Record name | 2-[(4-CHLOROBENZYL)THIO]PROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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